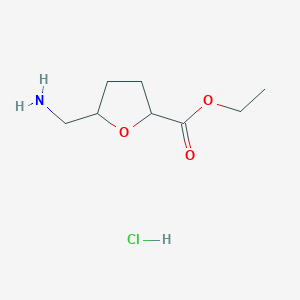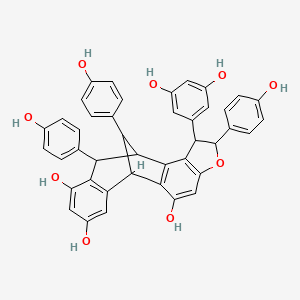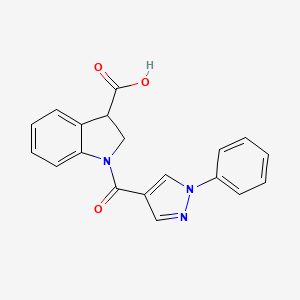
1-(1-phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 1-(1-phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control .
Chemical Reactions Analysis
1-(1-Phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(1-Phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(1-Phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring but lacks the indole moiety, making it less complex.
1-Benzyl-1H-pyrazole-4-carboxylic acid: Similar in structure but with a benzyl group instead of the indole ring.
3-Phenyl-1H-pyrazole-5-carboxylic acid: Another related compound with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H15N3O3 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-3-carboxylic acid |
InChI |
InChI=1S/C19H15N3O3/c23-18(13-10-20-22(11-13)14-6-2-1-3-7-14)21-12-16(19(24)25)15-8-4-5-9-17(15)21/h1-11,16H,12H2,(H,24,25) |
InChI Key |
NONIPUCTZPNULX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=CN(N=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene](/img/structure/B12310184.png)
![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12310186.png)
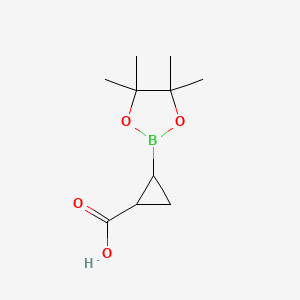
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)
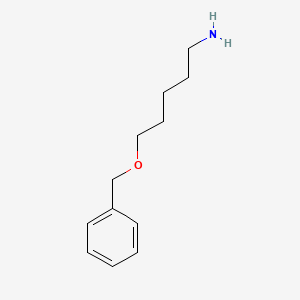

![2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B12310205.png)
![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)
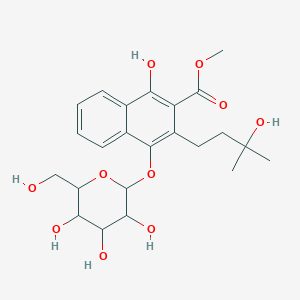
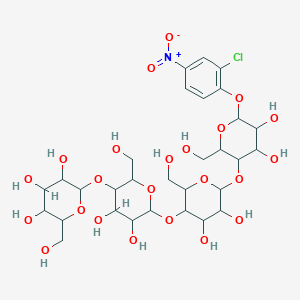
![1-[(1R)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12310216.png)
